2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be determined using crystallographic data . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can provide detailed information about the structure .Chemical Reactions Analysis
The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Physical and Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biological Activity
2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide and its derivatives are subject to extensive research for their potential therapeutic applications. These compounds are synthesized through various chemical processes and evaluated for their biological activities. For instance, derivatives of imidazolidine, such as 2-phenylthiazolidine, have been synthesized and tested for cardiotonic activity, showing significant inotropic activity in animal models (Nate et al., 1987). This highlights the potential of similar compounds in developing treatments for heart conditions.
Antimicrobial Agents
Compounds similar to this compound have been explored for their antimicrobial properties. A study on clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated potential antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that structurally related compounds could serve as leads in the development of new antimicrobial drugs.
Corrosion Inhibition
Research into imidazolidine derivatives also extends into materials science, particularly in the study of corrosion inhibition. An experimental and theoretical study of 1-(2-ethylamino)-2-methylimidazoline evaluated its efficiency as a corrosion inhibitor, showing good inhibition properties at different concentrations (Cruz, Martinez, Genescà, & García-Ochoa, 2004). This research demonstrates the potential applications of this compound derivatives in protecting metals from corrosion.
Future Directions
Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-14-4-5-16(12)13(18)15-11(9-3-7-19-8-9)10-2-1-6-20-10/h1-3,6-8,11H,4-5H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMTDMREWGSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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